1-(1H-imidazol-1-yl)propan-2-amine
Description
Contextual Significance of Imidazole (B134444) and Amine Scaffolds in Advanced Chemical Research
The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. mdpi.com It is considered a "privileged structure" in medicinal chemistry due to its versatile role in biological systems and its presence in a multitude of clinically significant molecules. mdpi.comnih.gov The electron-rich nature of the imidazole core allows it to readily bind with a wide variety of enzymes and receptors. nih.govnih.gov Furthermore, the structural characteristics of the imidazole ring facilitate multiple drug-ligand interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov
This scaffold is not only a synthetic invention but is also a fundamental component of several naturally occurring molecules essential to life, such as the amino acid histidine, histamine (B1213489), and biotin. nih.gov Its importance is further underscored by its incorporation into numerous FDA-approved drugs. For instance, molecules like Metronidazole and Omeprazole, which are used as antimicrobial and anti-inflammatory agents respectively, feature an imidazole core. nih.gov The broad spectrum of biological activities associated with imidazole derivatives is vast, encompassing anticancer, antifungal, antiviral, anti-inflammatory, and antimicrobial properties. mdpi.comnih.goveurekaselect.com
The amine scaffold is another cornerstone of medicinal chemistry. Primary amines, in particular, serve as crucial functional groups that can influence a molecule's polarity, and basicity, and provide a reactive handle for the synthesis of more complex derivatives. The strategic placement of an amine group can be critical for a compound's pharmacokinetic profile and its ability to interact with biological targets. The combination of imidazole and amine functionalities within a single molecule is a well-established strategy in the pursuit of novel therapeutic agents with enhanced potency and improved safety profiles. nih.gov
Rationale for Dedicated Academic Investigation of 1-(1H-imidazol-1-yl)propan-2-amine
The specific rationale for a dedicated academic investigation into this compound is rooted in the proven pharmacological significance of its constituent parts. The molecule combines the versatile imidazole nucleus with a short, amine-terminated alkyl chain, creating a unique chemical architecture with inherent potential as both a bioactive compound and a synthetic building block.
The core value proposition stems from the imidazole ring, which is a rich source of chemical diversity and a frequent component in drugs targeting a wide array of diseases. mdpi.com Its ability to act as a bioisostere for a carboxamide unit allows it to mimic peptide backbones, enhancing its potential for interaction with biological targets. mdpi.com The propan-2-amine side chain introduces a chiral center and a primary amine group, which is a key site for forming ionic bonds or hydrogen bonds with receptors and a versatile point for chemical modification to develop libraries of related compounds for structure-activity relationship (SAR) studies.
Furthermore, the three-carbon linker between the imidazole ring and the amine group is a structural motif seen in other biologically active compounds. For example, studies on certain antifungal agents have explored molecules with a three-carbon bridge connecting the imidazole pharmacophore to an aromatic system. nih.gov This structural similarity suggests that this compound could serve as a valuable precursor or analogue in the development of new antifungal agents. The structure also bears a resemblance to the core of histidine, which is modified in complex peptide drugs like Semaglutide, highlighting the therapeutic relevance of such imidazole-containing amino structures. wikipedia.org
Overview of Current Research Trajectories and Unexplored Potential for this compound
Currently, dedicated research focusing specifically on the biological activity of this compound is not widely published, which indicates that its therapeutic potential is largely unexplored. The primary trajectory for this compound appears to be its role as a chemical intermediate and building block in the synthesis of more complex molecules. Its bifunctional nature makes it an attractive starting material for creating diverse chemical libraries.
The unexplored potential of this compound is significant. Based on the well-documented activities of related imidazole compounds, several research avenues can be proposed:
Antifungal Drug Discovery: Drawing inspiration from research on 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters, which have shown potent anti-Candida activity, this compound could be a key starting point for novel antifungal agents. nih.gov A research program could involve synthesizing and screening a series of N-acylated or N-alkylated derivatives.
Anticancer Research: Numerous imidazole derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerase II, or the disruption of tubulin polymerization. nih.gov Investigating this compound and its derivatives against various cancer cell lines could reveal new antineoplastic agents.
Antimicrobial Agents: The search for new antibacterial compounds is a global health priority. eurekaselect.com Given that imidazole is a core scaffold in this area, systematic exploration of this compound derivatives could yield new leads.
Future research should focus on the systematic synthesis of derivatives to conduct comprehensive SAR studies. By modifying the amine group and exploring substitutions on the imidazole ring, researchers can methodically map the chemical space around this scaffold to unlock its full therapeutic potential.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 924714-15-8 |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
Data sourced for research purposes.
Table 2: Reported Biological Activities of Imidazole-Based Scaffolds
| Activity | Example Mechanism of Action | Reference |
| Anticancer | Topoisomerase IIR catalytic inhibition, Kinase inhibition | nih.gov |
| Anti-inflammatory | Inhibition of COX-2 enzyme | nih.gov |
| Antimicrobial | Disruption of DNA double-strand helix | nih.goveurekaselect.com |
| Antifungal | Inhibition of fungal cytochrome P450 enzymes | nih.gov |
| Antiviral | Various, often targeting viral enzymes | eurekaselect.com |
This table represents the general potential of the imidazole scaffold based on studies of various derivatives.
Structure
3D Structure
Properties
IUPAC Name |
1-imidazol-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6(7)4-9-3-2-8-5-9/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZNFOZJHOROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397369 | |
| Record name | 1-(1H-imidazol-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924714-15-8 | |
| Record name | 1-(1H-imidazol-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 1 1h Imidazol 1 Yl Propan 2 Amine
Established Synthetic Routes for 1-(1H-imidazol-1-yl)propan-2-amine and Related Isomers
The synthesis of this compound and its isomers can be achieved through various established routes. These methods often involve multi-step sequences that can be optimized for yield and efficiency.
Multi-Step Reaction Sequences and Strategic Optimizations
Multi-step synthesis is a common strategy for creating complex molecules like this compound from readily available starting materials. vapourtec.com These sequences often involve the construction of the imidazole (B134444) ring followed by the introduction of the aminopropane side chain, or vice versa.
For instance, the synthesis of related benzimidazole (B57391) derivatives often starts with o-phenylenediamine, which is reacted with various reagents to form the imidazole ring system. connectjournals.comnih.gov These methods can sometimes require harsh conditions, such as strong acids or high temperatures, but ongoing research focuses on developing milder and more efficient protocols. connectjournals.com
The following table summarizes a general multi-step synthesis approach:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Imidazole, Acrylonitrile | Heat (2-4 hours) | Intermediate Oil |
| 2 | Intermediate Oil | Raney nickel, Methanol (B129727), Ammonium hydroxide (B78521) (8-10 hours) | 1H-imidazole-1-propanamine derivative |
Catalytic and Green Chemistry Approaches in Synthesis
Recent advancements in synthetic chemistry have emphasized the use of catalytic and green chemistry principles to create more sustainable and efficient processes. researchgate.net Catalytic methods offer advantages such as lower energy consumption, reduced waste, and often higher yields compared to stoichiometric reactions. researchgate.net
For the synthesis of imidazole-containing compounds, various catalytic systems have been explored. These include the use of metal catalysts and organocatalysts to facilitate key bond-forming reactions. researchgate.netbeilstein-journals.org For example, the synthesis of substituted imidazoles can be achieved through multi-component reactions (MCRs), which offer a greener alternative by combining multiple reactants in a single step, thereby reducing reaction times and simplifying purification processes. researchgate.net
Transaminases are enzymes that offer an environmentally friendly method for synthesizing chiral amines from prochiral ketones. rsc.org This biocatalytic approach is particularly valuable for producing enantiomerically pure compounds, which is crucial for pharmaceutical applications. rsc.org The use of immobilized whole-cell biocatalysts with transaminase activity has been reported for the synthesis of related disubstituted 1-phenylpropan-2-amine derivatives, achieving high conversion rates and enantiomeric excess. rsc.org This highlights the potential of enzymatic methods in the green synthesis of chiral amines.
Stereoselective Synthesis of Chiral this compound and its Enantiomers
The synthesis of specific enantiomers of this compound is of great interest due to the often differing biological activities of stereoisomers. Asymmetric synthesis techniques are employed to achieve high enantiomeric purity. beilstein-journals.orgnih.gov
Asymmetric Catalysis in Enantiopure Synthesis
Asymmetric catalysis is a powerful tool for the preparation of enantiomerically pure compounds. beilstein-journals.orgnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been successfully employed in the asymmetric synthesis of various chiral molecules. beilstein-journals.orgnih.gov
In the context of synthesizing chiral amines, transaminases have proven to be effective biocatalysts. rsc.org They can be used for the asymmetric synthesis of (R)-enantiomers from prochiral ketones with high conversion and enantiomeric excess. rsc.org Alternatively, they can be used in the kinetic resolution of racemic amines to selectively obtain the (S)-enantiomer. rsc.org The development of novel chiral catalysts remains an active area of research to expand the scope and efficiency of asymmetric synthesis. nih.gov
Chiral Auxiliary-Mediated and Diastereoselective Methods
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This method involves three main steps: attachment of the chiral auxiliary to the substrate, a diastereoselective reaction, and subsequent removal of the auxiliary. wikipedia.org
Several types of chiral auxiliaries are available, including oxazolidinones, ephedrine (B3423809) derivatives, and sulfinamides. sigmaaldrich.com For example, oxazolidinone auxiliaries, popularized by David Evans, are widely used in stereoselective aldol (B89426) reactions and alkylations. wikipedia.org The chiral auxiliary guides the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.
A diastereoselective amination of a ketone with a chiral amine has been explored for the synthesis of imidazole compounds. google.com This process involves the reaction of a ketone with a chiral amine, such as (S)-(-)-1-(4-methoxyphenyl)ethylamine, to form a diastereomeric mixture of imines, which can then be reduced to the corresponding amines. google.com The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. wikipedia.orggoogle.com
Design and Synthesis of Advanced Derivatives of the this compound Scaffold
The this compound scaffold serves as a versatile starting point for the design and synthesis of a wide range of derivatives with potential applications in various fields. researchgate.netresearchgate.net Modifications can be made to the imidazole ring, the propane (B168953) linker, or the amine group to explore the structure-activity relationship of these compounds.
The synthesis of N-substituted derivatives can be achieved through various methods, including the reaction of the primary amine with different electrophiles. For example, reaction with 2-chloroacetyl chloride followed by treatment with a nucleophile like thiobenzimidazole can yield more complex structures. nih.gov
Furthermore, the imidazole ring itself can be substituted. researchgate.net For instance, 1,2,4,5-tetrasubstituted 1H-imidazole derivatives have been synthesized using catalytic methods. researchgate.net The synthesis of benzimidazole derivatives, where the imidazole ring is fused to a benzene (B151609) ring, has also been extensively studied, leading to compounds with a broad spectrum of biological activities. connectjournals.comijrpc.com
The following interactive table showcases some examples of derivatives and their synthetic starting points:
| Derivative Type | Starting Material | Key Reagents/Reactions |
| N-Acyl Derivatives | This compound | Acyl chlorides, Anhydrides |
| Substituted Imidazoles | Imidazole | Alkyl halides, Aryl halides (for N-substitution) |
| Benzimidazole Analogs | o-Phenylenediamine | Aldehydes, Carboxylic acids |
Structural Modifications at the Imidazole Ring
The imidazole ring is a versatile heterocycle that can undergo various modifications, primarily through substitution at its carbon atoms (C-2, C-4, and C-5). The nitrogen atom not attached to the propyl chain (N-3) is basic, while the C-H bonds of the ring can be functionalized through several synthetic methods.
Alkylation at the C-2 position of the imidazole ring is a common strategy. For instance, derivatives such as 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine have been documented, indicating that the ring can be functionalized with alkyl groups. sciforum.net The synthesis of such compounds can be achieved through multi-step sequences, often involving the construction of the substituted imidazole ring prior to the attachment of the aminopropane side chain. Another approach involves the direct C-H functionalization of a pre-formed imidazole derivative, although this can sometimes lead to challenges with regioselectivity.
Other substitutions can introduce different functionalities. For example, the synthesis of 2-(alkoxy(hetaryl)methyl)-1H-imidazole derivatives has been achieved through the acid-mediated transformation of 5-amino-1,2,3-triazole precursors, demonstrating a method to introduce more complex substituents at the C-2 position. prepchem.com Thiol groups can also be introduced, as seen in related structures like 1,5-Bis(propan-2-yl)-1H-imidazole-2-thiol, which highlights the chemical tractability of the imidazole core to incorporate a range of functional groups at various positions. biosynth.com
| Derivative Name | Modification Type | Position of Modification |
|---|---|---|
| 1-(2-Ethyl-1H-imidazol-1-yl)propan-2-amine sciforum.net | Alkylation | C-2 |
| (1H-Imidazol-2-yl)(phenyl)methanol prepchem.com | Hydroxyphenylmethylation | C-2 |
| 1,5-Bis(propan-2-yl)-1H-imidazole-2-thiol biosynth.com | Thiolation and Alkylation | C-2, N-1, C-5 |
Modifications at the Amine and Alkyl Moieties
The primary amine group in this compound is a key site for derivatization, allowing for the formation of a wide range of functional groups, including amides, sulfonamides, and ureas. These reactions leverage the nucleophilic character of the amine.
Amide Formation: Standard peptide coupling methods can be employed to form amides. The amine can be reacted with carboxylic acids, acid chlorides, or activated esters. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) can facilitate the coupling with carboxylic acids. peptide.com For example, the formation of N-[4-[1-(1H-imidazol-1-yl)butyl]-2-nitrophenyl]acetamide from a related butyl-imidazole amine demonstrates a successful acylation reaction. prepchem.com
Sulfonamide Synthesis: Sulfonamides, known for their stability and role as amide bioisosteres, can be readily prepared. princeton.edu The reaction of the primary amine with various sulfonyl chlorides in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding sulfonamide derivatives. Modern methods even allow for the one-pot synthesis of sulfonamides from amines and carboxylic acids via in situ generation of sulfonyl chlorides. princeton.edu
Urea (B33335) Formation: The amine can be converted into a urea derivative by reacting it with an isocyanate. Alternatively, symmetrical ureas can be formed by reaction with phosgene (B1210022) or a phosgene equivalent, while unsymmetrical ureas can be synthesized through various multi-step procedures, often involving the in-situ generation of an isocyanate from the amine. google.comnih.gov One-pot methods using reagents like carbonylimidazole in water provide an efficient route to these derivatives. organic-chemistry.org
| Derivative Type | General Reaction | Example Reactant |
|---|---|---|
| N-Acyl derivative (Amide) | Acylation with an acid chloride or activated acid | Acetyl chloride |
| N-Sulfonyl derivative (Sulfonamide) | Reaction with a sulfonyl chloride in the presence of a base organic-chemistry.org | Benzenesulfonyl chloride |
| N-Carbamoyl derivative (Urea) | Reaction with an isocyanate researchgate.net | Phenyl isocyanate |
Heterocyclic and Functionalized Conjugates
The ability to functionalize this compound at its amine handle allows for its conjugation to other molecules, including heterocycles and larger biomolecules, creating more complex chemical entities.
Heterocyclic Conjugates: The core structure can be linked to other heterocyclic systems to create hybrid molecules. For example, research into new anticancer agents has involved the synthesis of conjugates where a benzimidazole-pyrimidine core is linked via an ethylamine (B1201723) or propylamine (B44156) bridge to a sulfonamide moiety. nih.gov This highlights a strategy where the aminopropane-imidazole scaffold can act as a versatile linker to connect different pharmacophores.
Peptide and Bioconjugates: The primary amine is suitable for forming amide bonds with amino acids or peptides using standard peptide synthesis protocols. peptide.com This allows for the incorporation of the imidazole-propanamine moiety into peptide chains. A prominent example of a complex functionalized conjugate is the drug Semaglutide, which, although containing the isomeric (1H-imidazol-5-yl) group, illustrates how an imidazole-containing amino acid can be a building block within a large, modified peptide hormone analog. wikipedia.org This demonstrates the principle of conjugating such scaffolds to biomolecules to create sophisticated therapeutic agents. The synthesis of these conjugates typically involves the protection of reactive groups, followed by a coupling reaction and subsequent deprotection steps.
Compound Names Table
| Compound Name |
|---|
| This compound |
| 1-(2-Ethyl-1H-imidazol-1-yl)propan-2-amine sciforum.net |
| (1H-Imidazol-2-yl)(phenyl)methanol prepchem.com |
| 1,5-Bis(propan-2-yl)-1H-imidazole-2-thiol biosynth.com |
| N-[4-[1-(1H-imidazol-1-yl)butyl]-2-nitrophenyl]acetamide prepchem.com |
| Semaglutide wikipedia.org |
| Dicyclohexylcarbodiimide (DCC) |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |
| Triethylamine |
| Pyridine |
| Carbonylimidazole |
| Phosgene |
| Isocyanate |
Advanced Structural, Stereochemical, and Conformational Analysis of 1 1h Imidazol 1 Yl Propan 2 Amine
Elucidation of Absolute and Relative Stereochemistry
The presence of a stereocenter at the C2 position of the propane (B168953) chain means that 1-(1H-imidazol-1-yl)propan-2-amine can exist as a pair of enantiomers. The determination of the absolute configuration (R or S) of each enantiomer is crucial for understanding its interaction with other chiral molecules, a key aspect in fields such as pharmacology and materials science.
Typically, the absolute configuration is determined using techniques like single-crystal X-ray crystallography or by correlation with a known stereochemical standard through stereospecific synthesis. The relative stereochemistry, which describes the spatial relationship between different chiral centers within a molecule, is less complex for this compound as it possesses only one stereocenter.
A thorough search of scientific databases reveals a lack of published studies that have resolved the enantiomers of this compound and determined their absolute configurations.
Conformational Preferences and Dynamics
The flexibility of the propan-amine chain allows this compound to adopt various conformations. The rotational barriers around the C-C and C-N single bonds, as well as the orientation of the imidazole (B134444) ring relative to the propane backbone, dictate the molecule's preferred shapes in different environments.
Understanding these conformational preferences is critical, as they can significantly influence the molecule's energy profile and its binding affinity to biological targets or its packing in a crystal lattice. Computational modeling, in conjunction with experimental techniques like NMR spectroscopy, is often employed to explore the conformational landscape of such molecules. However, specific studies detailing the conformational analysis of this compound are not currently available in the public research domain.
Advanced Spectroscopic Probes for Detailed Structural Research
Modern spectroscopic techniques are indispensable tools for the detailed structural elucidation of chemical compounds. For a molecule like this compound, specific spectroscopic methods would be essential to unravel its stereochemical and conformational intricacies.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D techniques like ¹H and ¹³C NMR and 2D techniques such as COSY, HSQC, HMBC, and NOESY/ROESY, would be instrumental in confirming the connectivity and providing insights into the spatial arrangement of atoms.
Specifically, Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY) could reveal through-space proximities between protons, offering valuable clues about the preferred conformations of the molecule. For instance, NOE correlations between the protons of the imidazole ring and the protons on the propane chain could help define the rotational position of the imidazole group. While chemical suppliers indicate the availability of basic NMR data, detailed, publicly accessible high-resolution NMR studies focused on the conformational and configurational assignment of this compound have not been identified.
Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of chiral molecules in solution. These techniques measure the differential absorption of left and right circularly polarized light.
By comparing experimentally obtained ECD and VCD spectra with those predicted from quantum chemical calculations for the R and S enantiomers, the absolute configuration of the predominantly populated enantiomer can be assigned. There are currently no published studies reporting the ECD or VCD spectra for this compound.
Computational and Theoretical Investigations of 1 1h Imidazol 1 Yl Propan 2 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's optimized geometry and electron distribution. shd-pub.org.rs
The electronic and reactive properties of a chemical compound are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, acting as a nucleophilic center, while the LUMO represents the ability to accept an electron, acting as an electrophilic center. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. shd-pub.org.rsirjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable and more chemically reactive. nih.govirjweb.com Theoretical calculations for related imidazole (B134444) derivatives have determined specific energy gaps, which indicate that charge transfer can readily occur within the molecule. irjweb.com
Table 1: Representative Frontier Molecular Orbital Energies for an Imidazole Derivative
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.2967 | Electron-donating capability |
| ELUMO | -1.8096 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.4871 | Reflects chemical reactivity and stability |
Data derived from DFT (B3LYP/6311-G) calculations on a related imidazole compound. irjweb.com
Electron density distribution analysis, often visualized using Molecular Electrostatic Potential (MEP) maps or calculated via methods like Mulliken population analysis, reveals the charge distribution across the molecule. researchgate.netirjweb.com These calculations identify electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For imidazole derivatives, studies show that heteroatoms like nitrogen carry a significant negative charge, indicating they are electron-rich centers, while certain carbon and hydrogen atoms are electron-deficient. irjweb.com
Quantum chemical methods are also employed to predict spectroscopic data, such as infrared (IR) vibrational frequencies. nih.gov By calculating the harmonic vibrational modes of the optimized molecular structure, researchers can generate a theoretical spectrum. shd-pub.org.rs This predicted spectrum aids in the assignment and interpretation of experimental IR data. nih.gov
The prediction of reactivity sites is a direct outcome of the electronic structure analysis. The regions identified as having the highest electron density (often corresponding to the location of the HOMO) are predicted to be the most likely sites for electrophilic attack. Conversely, areas with the lowest electron density (associated with the LUMO) are the probable sites for nucleophilic attack. irjweb.com Therefore, the MEP map and frontier orbital analysis provide a clear guide to the molecule's chemical behavior, pinpointing the specific atoms most likely to participate in chemical reactions. nih.govirjweb.com
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational landscape of flexible molecules like 1-(1H-imidazol-1-yl)propan-2-amine, revealing the various low-energy three-dimensional shapes (conformations) the molecule can adopt through bond rotations.
Furthermore, MD simulations are crucial for understanding solvation effects. By explicitly modeling the surrounding solvent molecules (typically water in biological contexts), these simulations can predict how the solvent influences the molecule's conformation, stability, and interactions. In the context of drug design, MD simulations are often used to validate the results of molecular docking. By simulating the ligand-protein complex over time, researchers can assess the stability of the predicted binding pose. scielo.br Metrics such as the Root Mean Square Deviation (RMSD) are calculated to quantify the movement of the ligand within the binding site, with stable, low RMSD values suggesting a favorable and durable interaction. scielo.br
Molecular Docking and Interaction Modeling with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or a receptor. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mode of action at a molecular level. nih.govnih.gov
Docking simulations are widely used to place potential inhibitors like this compound into the active site of a target enzyme. The process involves generating numerous possible binding poses and scoring them based on factors like intermolecular forces, geometric complementarity, and desolvation penalties. The output is a predicted binding mode and a binding affinity (or docking score), typically expressed in kcal/mol, where a more negative value indicates a stronger predicted interaction. scielo.brnih.gov
Studies on related imidazole-based compounds have demonstrated their potential as enzyme inhibitors through docking. These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site, which are crucial for inhibitory activity. scielo.br
Table 2: Example Binding Affinities of Imidazole Derivatives in Enzyme Active Sites
| Target Enzyme | Ligand Class | Binding Affinity Range (kcal/mol) | Reference |
|---|---|---|---|
| Plasmodium falciparum Adenylosuccinate Lyase | Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide | -6.85 to -8.75 | nih.gov |
Beyond enzyme active sites, docking is used to model interactions with various receptors. A particularly advanced application is the prediction of binding at allosteric sites. An allosteric site is a location on a receptor that is distinct from the primary (orthosteric) site where the endogenous ligand binds. nih.govnih.gov Molecules that bind to allosteric sites can modulate the receptor's function, offering a pathway for developing drugs with higher specificity and fewer side effects. nih.gov
Computational studies have successfully identified allosteric binding sites for imidazole-containing compounds. For example, modeling of a positive allosteric modulator for the A3 adenosine (B11128) receptor (A3AR) predicted a novel binding pocket located on the exterior of the receptor, facing the lipid membrane. nih.gov The model detailed specific interactions, including π-π stacking between the imidazole ring system and aromatic residues (Y284⁷.⁵⁵ and Y293⁸.⁵⁴) and hydrogen bonding with the protein backbone, which stabilize the ligand in this allosteric pocket. nih.gov Such predictions are invaluable for the rational design of new allosteric modulators. nih.gov
De Novo Design and Virtual Screening Based on the this compound Scaffold
The this compound scaffold represents a valuable starting point for the discovery of novel therapeutic agents through computational methods like de novo design and virtual screening. These techniques allow for the exploration of vast chemical space to identify molecules with high predicted affinity and selectivity for a specific biological target. The inherent structural features of the this compound core, including the versatile imidazole ring, make it an attractive scaffold for modification and optimization in drug design endeavors.
De novo design strategies, which involve the computational construction of novel molecules, can be employed to generate derivatives of the this compound scaffold. youtube.com These methods often utilize algorithms that "grow" molecules within the binding site of a target protein, optimizing for favorable interactions. youtube.com By starting with the core scaffold, these programs can explore various substitutions and modifications to enhance binding affinity and other desirable drug-like properties. This approach is particularly useful for creating compounds with unique chemical structures that may not be present in existing databases.
Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are likely to bind to a target of interest. The this compound scaffold can serve as a query for similarity searches within these libraries, identifying molecules with related structural features. scispace.com Subsequently, molecular docking simulations can predict the binding mode and affinity of these compounds, prioritizing them for experimental testing. mdpi.comjddtonline.infomdpi.com
Several computational studies on related imidazole-containing scaffolds have demonstrated the power of these approaches. For instance, integrated molecular docking and dynamics simulations have been used to identify potential drug candidates from novel imidazole derivatives targeting the main protease of SARS-CoV-2. mdpi.com In other research, quantitative structure-activity relationship (QSAR) models have been developed for imidazole derivatives to predict their therapeutic activity against breast cancer. nih.govresearchgate.net These studies often involve the creation of a dataset of compounds, followed by the development of a model that correlates structural features with biological activity. nih.gov Such models can then be used to screen new compounds based on the this compound scaffold.
The general workflow for a computational investigation of the this compound scaffold would typically involve:
Target Identification and Preparation: Defining the biological target and preparing its three-dimensional structure for docking.
Scaffold-Based Library Design: Generating a virtual library of derivatives by modifying the this compound core.
Virtual Screening and Docking: Screening the library against the target protein to predict binding affinities and poses.
ADMET Prediction: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness. mdpi.commdpi.com
Hit Optimization: Further modifying the most promising hits to improve their potency and pharmacokinetic properties.
While specific research on the de novo design and virtual screening of this compound is not extensively documented in publicly available literature, the established success of these methods with analogous imidazole structures provides a strong rationale for their application to this scaffold. The insights gained from such computational studies can significantly accelerate the discovery and development of new drugs.
Illustrative Data from a Virtual Screening Campaign
The following table represents hypothetical data that could be generated from a virtual screening study based on the this compound scaffold. This data is for illustrative purposes only and does not represent actual experimental results.
| Compound ID | Scaffold Modification | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (µM) | Lipinski's Rule of Five Violations |
| Lead-001 | - | -6.5 | 15.2 | 0 |
| Lead-002 | 4-fluorobenzyl at N-1 | -8.2 | 1.8 | 0 |
| Lead-003 | 3,4-dichlorophenyl at C-4 | -9.1 | 0.75 | 0 |
| Lead-004 | 5-methylfuran at C-5 | -7.8 | 3.5 | 0 |
| Lead-005 | Cyclohexyl at propan-2-amine | -7.1 | 8.9 | 0 |
Molecular Mechanisms of Interaction and Preclinical Biological Activity Research for 1 1h Imidazol 1 Yl Propan 2 Amine
Investigation of Enzyme Inhibition and Activation Mechanisms at the Molecular Level
Specific Enzyme Targets and Kinetic Profiles in vitro
No published data are available.
Structure-Mechanism Relationships for Enzyme Modulation
No published data are available.
Receptor Binding and Signaling Pathway Modulation: Molecular Characterization (in vitro)
Ligand-Receptor Interaction Kinetics and Thermodynamics
No published data are available.
Molecular Pathway Perturbations (preclinical, in vitro)
No published data are available.
Interaction with Nucleic Acids (DNA/RNA) and Membrane Systems (Biophysical Focus)
No published data are available.
Medicinal Chemistry and Structure Activity Relationship Sar Studies for 1 1h Imidazol 1 Yl Propan 2 Amine Scaffold Preclinical Focus
Design Principles for Modulating Molecular Interactions Based on the Imidazole-Amine Scaffold
The propan-2-amine side chain provides a crucial point for establishing ionic interactions and hydrogen bonds through its secondary amine group. The protonated amine at physiological pH can form strong salt bridges with acidic residues like aspartate or glutamate (B1630785) in a target protein. The presence of the methyl group on the propane (B168953) chain introduces a chiral center, which can be exploited to achieve stereospecific interactions and enhance binding affinity and selectivity. The conformational flexibility of the propane linker allows the imidazole (B134444) and amine functionalities to adopt optimal orientations within a binding site, maximizing their interactions with the target protein.
Systematics of Structure-Activity Relationships for Molecular Targets (in vitro)
The systematic exploration of the structure-activity relationships (SAR) for the 1-(1H-imidazol-1-yl)propan-2-amine scaffold is crucial for understanding how modifications to its structure influence its interaction with molecular targets. In vitro binding assays are instrumental in quantifying these relationships by providing data on binding affinity (e.g., Ki, IC50) and selectivity.
Impact of Imidazole and Amine Substitution on Binding Affinity and Selectivity
Modifications to both the imidazole ring and the amine group of the this compound scaffold have a profound impact on binding affinity and selectivity for various molecular targets.
Imidazole Substitutions: The position and nature of substituents on the imidazole ring can significantly modulate the electronic properties and steric profile of the scaffold. For instance, in a series of imidazole derivatives, the introduction of electron-withdrawing groups was found to influence antifungal activity, suggesting that altering the electron density of the imidazole ring can tune biological activity. While specific SAR data for the this compound scaffold is not extensively published, general principles from related imidazole-containing compounds can be informative. For example, in a study of 8-phenylxanthines with 1H-imidazol-1-yl substituents, the substitution pattern on a phenyl ring attached to the imidazole influenced the binding affinity for adenosine (B11128) receptors. mdpi.com This highlights the importance of exploring various substitution patterns on and around the imidazole ring to optimize interactions with a specific target.
The following table summarizes hypothetical SAR trends based on general principles observed in related imidazole compounds.
| Modification | Position | Substituent Type | Potential Impact on Binding Affinity | Potential Impact on Selectivity |
| Imidazole Ring | C2, C4, C5 | Small alkyl groups | May fill small hydrophobic pockets, potentially increasing affinity. | Can introduce subtle steric clashes with off-targets, improving selectivity. |
| Imidazole Ring | C2, C4, C5 | Electron-withdrawing groups (e.g., -Cl, -CF3) | Can modulate pKa and hydrogen bonding potential, leading to either increased or decreased affinity depending on the target's electrostatic environment. | May alter the electrostatic potential surface, favoring binding to specific targets over others. |
| Imidazole Ring | N1 | Large aromatic groups | Can engage in additional π-stacking or hydrophobic interactions, significantly increasing affinity. | May restrict conformational freedom, leading to higher selectivity. |
| Amine Group | Nitrogen | Acylation | Eliminates the hydrogen bond donor capability and introduces a hydrogen bond acceptor, which can be favorable for certain targets. | Can drastically change the interaction profile, leading to a different selectivity profile. |
| Amine Group | Nitrogen | N-alkylation with small alkyl groups | Can increase lipophilicity and may fill small hydrophobic pockets near the amine binding site. | May introduce steric hindrance at off-targets. |
| Amine Group | Nitrogen | N-alkylation with larger, functionalized groups | Can introduce additional interaction points (e.g., hydrogen bond donors/acceptors, aromatic rings). | Can be designed to specifically target unique features of the desired binding pocket, enhancing selectivity. |
Role of Stereochemistry in Molecular Recognition
The presence of a chiral center at the C2 position of the propane chain in this compound means that it exists as a pair of enantiomers, (R)- and (S)-1-(1H-imidazol-1-yl)propan-2-amine. Stereochemistry is a critical determinant in molecular recognition, as the three-dimensional arrangement of atoms dictates how a molecule fits into the chiral environment of a protein binding site.
The differential activity of enantiomers is a well-established principle in pharmacology. For example, in a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, the S-(+)-isomer showed greater affinity than the R-(-)-isomer for both α1- and α2-adrenoceptors. nih.gov This demonstrates that even a subtle change in the spatial orientation of a methyl group can have a significant impact on receptor binding and functional activity.
Given that the this compound scaffold is structurally related to histamine (B1213489), its enantiomers are expected to exhibit stereoselectivity at histamine receptors. pioneerpublisher.com The precise orientation of the methyl group and the amine in either the (R) or (S) configuration will influence the ability of the molecule to form optimal interactions with the amino acid residues in the chiral binding pocket of histamine receptors or other targets. pioneerpublisher.com Therefore, the synthesis and evaluation of individual enantiomers are essential steps in the preclinical development of any drug candidate based on this scaffold.
Lead Optimization Strategies Focused on Molecular Efficacy and Selectivity (preclinical)
Isosteric Replacements and Bioisosterism
Isosteric and bioisosteric replacements are fundamental strategies in lead optimization, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties. namiki-s.co.jpresearchgate.net This approach aims to enhance a molecule's pharmacological profile without drastically altering its core binding mode.
For the this compound scaffold, several bioisosteric replacements can be envisioned:
Imidazole Ring Bioisosteres: The imidazole ring can be replaced with other five-membered heterocycles such as pyrazole, triazole, or oxadiazole. nih.govresearchgate.net These replacements can alter the hydrogen bonding pattern, pKa, and metabolic stability of the compound. For example, replacing an imidazole with a 1,2,4-oxadiazole (B8745197) can change the electronic properties and may lead to improved metabolic stability. nih.gov
Amine Bioisosteres: The secondary amine can be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as a hydroxyl group, a small amide, or a sulfonamide. These changes can modulate the pKa and lipophilicity of the molecule.
Alkyl Chain Modifications: The propane linker can be modified by introducing conformational constraints, such as incorporating it into a small aliphatic ring like a cyclopropane (B1198618) or cyclobutane. nih.gov This can pre-organize the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.
The following table provides examples of potential bioisosteric replacements for the this compound scaffold.
| Original Fragment | Bioisosteric Replacement | Rationale for Replacement |
| Imidazole | Pyrazole | Alters the position of the nitrogen atoms, potentially changing the hydrogen bonding geometry and dipole moment. |
| Imidazole | Triazole | Increases the number of nitrogen atoms, which can enhance hydrogen bonding capabilities and modulate pKa. |
| Imidazole | Oxadiazole | Replaces a C-H bond with a nitrogen atom and a C-N bond with a C-O bond, altering electronic properties and potentially improving metabolic stability. nih.gov |
| Secondary Amine (-NH-) | Ether (-O-) | Removes a hydrogen bond donor and introduces a hydrogen bond acceptor, which can alter the binding mode and selectivity. |
| Secondary Amine (-NH-) | Methylene (-CH2-) | Increases lipophilicity and removes hydrogen bonding capability, which can be beneficial if the amine interaction is not critical for activity. |
| Propyl Chain | Cyclopropyl Linker | Introduces conformational rigidity, which can lock the molecule in a more active conformation and improve metabolic stability. nih.gov |
Fragment-Based and Scaffold-Hopping Approaches
Fragment-Based Drug Design (FBDD) involves identifying small, low-molecular-weight fragments that bind to a target protein and then growing or linking these fragments to create a more potent lead compound. The this compound scaffold itself can be considered a fragment that can be used as a starting point. For instance, a study utilized 3-(1H-imidazol-1-yl)propan-1-amine as a fragment that was linked to an indole-based carboxylic acid to generate novel inhibitors of heme oxygenase-1 (HO-1). pioneerpublisher.com This approach allows for the efficient exploration of chemical space around the core scaffold.
Scaffold hopping is a computational or synthetic strategy aimed at identifying new molecular scaffolds that retain the key pharmacophoric features of the original lead but possess a different core structure. niper.gov.in This can lead to compounds with improved properties, such as enhanced potency, better selectivity, or novel intellectual property. Starting from the this compound scaffold, one could computationally search for or synthetically create molecules where the imidazole-propan-amine core is replaced by another framework that maintains a similar spatial arrangement of the key interacting groups. For example, the imidazole ring could be hopped to a benzimidazole (B57391) or an imidazopyridine to explore new interactions and patentable chemical space. youtube.comyoutube.com
Applications of 1 1h Imidazol 1 Yl Propan 2 Amine in Coordination Chemistry and Catalysis
1-(1H-imidazol-1-yl)propan-2-amine as a Ligand in Metal Complexes
The presence of both a soft imidazole (B134444) nitrogen and a hard primary amine nitrogen allows this compound to act as a versatile ligand in the formation of coordination complexes with a variety of metal ions.
The synthesis of metal complexes involving this compound typically follows straightforward procedures common in coordination chemistry. These methods generally involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of M(II) formate (B1220265) or propionate (B1217596) complexes with imidazole involves dissolving the respective M(II) salt in distilled water and mixing it with an ethanol (B145695) solution of imidazole. mdpi.com The reaction mixtures are often stirred at a controlled temperature to facilitate the formation of the complex, which may then be isolated by slow evaporation of the solvent or by precipitation. mdpi.com
The characterization of these newly formed complexes is crucial to determine their structure and properties. A suite of analytical techniques is employed for this purpose.
Spectroscopic Methods: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and C=N bonds. ijstr.orgmdpi.com The absence of absorption bands around 1700 cm⁻¹ can indicate the deprotonation of carboxylic acid ligands if they are also part of the coordination sphere. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govresearchgate.net
Atomic Absorption Spectrometry (AAS): This technique is used to determine the metal content in the synthesized complexes, confirming the stoichiometry of the metal-ligand ratio. mdpi.com
A summary of common characterization techniques and their applications is presented in the table below.
| Technique | Information Obtained | Reference |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and shifts upon coordination. | ijstr.orgmdpi.com |
| X-ray Crystallography | Determination of 3D molecular structure, bond lengths, and angles. | nih.govresearchgate.net |
| Atomic Absorption Spectrometry (AAS) | Quantitative determination of metal content. | mdpi.com |
| Thermogravimetric Analysis (TGA) | Study of thermal stability and decomposition patterns. | mdpi.com |
This compound can exhibit different coordination modes due to its two nitrogen donor atoms. It can act as a bidentate ligand, chelating to a metal center through both the imidazole nitrogen and the primary amine nitrogen. This chelation results in the formation of a stable six-membered ring. Alternatively, it can function as a monodentate ligand, coordinating through the more basic amine nitrogen or the sterically accessible imidazole nitrogen. nih.gov The choice of coordination mode can be influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. Azolium-2-thiocarboxylate zwitterionic ligands, for example, can adopt monodentate, bidentate, and bidentate bridging coordination modes. mdpi.com
The coordination of the ligand to a metal ion induces ligand field effects, which influence the electronic properties and reactivity of the metal center. The nitrogen donor atoms of this compound create a specific ligand field around the metal ion, leading to the splitting of the d-orbitals. The strength of this ligand field affects the spectroscopic and magnetic properties of the complex.
Catalytic Activity of this compound and its Metal Complexes
Both the free ligand and its metal complexes have the potential to act as catalysts in various organic reactions.
The primary amine group in this compound can participate in organocatalysis. For instance, it can react with carbonyl compounds to form nucleophilic enamine intermediates, a key step in enamine catalysis. nih.govresearchgate.net This strategy is widely used for the activation of ketones and aldehydes in a variety of chemical transformations. nih.gov The imidazole ring, with its basic nitrogen atom, can also function as an acid-base catalyst, facilitating reactions that require proton transfer steps. mdpi.com
Metal complexes of this compound are expected to exhibit significant catalytic activity in a range of organic transformations. The combination of the imidazole ligand and a metal center can lead to synergistic effects, enhancing catalytic efficiency and selectivity. Metal complexes with imidazole-containing ligands have been successfully employed in:
Oxidation Reactions: Complexes of metals like copper and nickel with imidazole ligands have shown activity in the catalytic oxidation of styrene. mdpi.com Histidine-metal complexes have also been studied for their catalytic activity in oxidation reactions. researchgate.net
Cross-Coupling Reactions: Palladium complexes are renowned for their role in catalyzing cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds. mdpi.com The use of N-heterocyclic carbene (NHC) ligands, which are related to imidazoles, is common in this area.
Dehydrogenative Condensation: Palladium nanoaggregates have been used for the acceptorless dehydrogenative condensation of N,N'-disubstituted ureas and 1,2-diols to produce imidazolones. acs.org
The table below summarizes some metal-mediated catalytic transformations where imidazole-based ligands are involved.
| Reaction Type | Metal | Ligand Type | Key Finding | Reference |
| Styrene Oxidation | Cu(II), Ni(II) | Imidazole | Complexes exhibited catalytic activity in the oxidation of styrene. | mdpi.com |
| Dehydrogenative Condensation | Palladium | - | Heterogeneous palladium catalyst for the synthesis of imidazolones. | acs.org |
| Cross-Coupling | Palladium | Various | Widely used for C-C bond formation. | mdpi.com |
| Cyclohexene Oxidation | Molybdenum, Vanadium | Histidine | Complexes showed good activity in the epoxidation of cyclohexene. | researchgate.net |
Chiral Catalysis Employing Enantiopure this compound Derivatives
The presence of a stereocenter at the second carbon of the propane (B168953) chain in this compound makes it a chiral ligand. When used in its enantiopure form, this ligand has the potential to induce asymmetry in catalytic reactions, leading to the preferential formation of one enantiomer of the product. This is a highly sought-after goal in the synthesis of pharmaceuticals and other biologically active molecules.
Enantiopure chiral ligands are crucial in asymmetric catalysis, both in organocatalysis and metal-mediated catalysis. acs.org In organocatalysis, a chiral amine can lead to the formation of a chiral enamine, which then reacts enantioselectively with an electrophile. In metal-mediated catalysis, the coordination of an enantiopure ligand to a metal center creates a chiral catalytic environment. This chiral complex can then steer the reaction towards the formation of a specific enantiomer of the product. nih.gov The combination of enamine catalysis with transition metal catalysis using chiral amines has been shown to be a powerful tool for achieving high enantioselectivity in reactions like α-allylic alkylation. nih.govresearchgate.net
Advanced Analytical Methodologies for Research on 1 1h Imidazol 1 Yl Propan 2 Amine
Chromatographic Techniques for High-Purity Isolation and Enantiomeric Excess Determination
Chromatography is indispensable for isolating 1-(1H-imidazol-1-yl)propan-2-amine in high purity and for separating its enantiomers, which is critical given that the compound possesses a chiral center at the C2 position of the propane (B168953) chain.
The separation of the (R)- and (S)-enantiomers of this compound is crucial, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this purpose.
Method development involves screening various chiral stationary phases (CSPs). For a primary amine like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases are often effective. fagg.be In HPLC, the mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline separation of the enantiomers. Basic or acidic additives may be used to improve peak shape and resolution. fagg.be
Validation of the developed method ensures its reliability, accuracy, and precision. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Table 1: Hypothetical Chiral HPLC Method Validation Parameters
| Parameter | (S)-enantiomer | (R)-enantiomer | Acceptance Criteria |
| Retention Time (min) | 8.5 | 9.8 | Resolution > 1.5 |
| Linearity (R²) | 0.9995 | 0.9992 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 100.2% | 98.0% - 102.0% |
| LOD (µg/mL) | 0.05 | 0.05 | Reportable |
| LOQ (µg/mL) | 0.15 | 0.15 | Reportable |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. shimadzu.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. shimadzu.com For chiral separations of amines, co-solvents like methanol (B129727) are added, often with additives to improve peak shape. researchgate.net
The application of SFC is particularly advantageous for preparative chromatography, where large quantities of a single enantiomer of this compound need to be isolated for further research. The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without generating excessive backpressure, significantly increasing throughput. shimadzu.com The principles of method development mirror those of HPLC, with a focus on screening CSPs and optimizing the mobile phase composition (co-solvent percentage and additive type/concentration). scilit.com
Mass Spectrometry for Mechanistic Elucidation and Research Metabolite Identification
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a cornerstone for studying the metabolic fate of this compound. ijpras.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites. ijpras.com
The process of metabolite identification involves incubating the compound in a biological system (e.g., liver microsomes) and analyzing the resulting mixture. nih.gov The data is then mined to find potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions. nih.gov
Tandem mass spectrometry (MS/MS) is then used to structurally elucidate these potential metabolites. By fragmenting the metabolite ions and analyzing the resulting fragment ions, researchers can pinpoint the site of metabolic modification on the molecule. nih.gov
Table 2: Predicted Research Metabolites of this compound and Corresponding Mass Shifts
| Metabolic Reaction | Molecular Formula Change | Exact Mass Change (Da) | Potential Structure |
| Hydroxylation | +O | +15.9949 | Hydroxylation on the imidazole (B134444) ring or propyl chain |
| N-Oxidation | +O | +15.9949 | Oxidation of the amine or imidazole nitrogen |
| Deamination | -NH +O | +0.9840 | Conversion of the amine to a ketone |
| Ring Cleavage | Varies | Varies | Opening of the imidazole ring |
Crystallographic Analysis (X-ray, Neutron Diffraction) for Solid-State Structure
Determining the precise three-dimensional arrangement of atoms in the solid state is achieved through crystallographic techniques, primarily X-ray and neutron diffraction.
Crystal engineering is the rational design of molecular solids. ub.edu For a compound like this compound, this involves understanding and controlling the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate how the molecules pack into a crystal lattice. rsc.org
Polymorphism is the ability of a compound to exist in more than one crystal form. mpg.de Different polymorphs can have different physical properties, and identifying and characterizing them is critical. X-ray powder diffraction (XRPD) is a key technique for distinguishing between different polymorphic forms. Single-crystal X-ray diffraction provides the definitive atomic arrangement of a specific polymorph. For example, analysis of related imidazole derivatives has revealed detailed hydrogen bonding networks and molecular conformations. researchgate.netresearchgate.net
Table 3: Representative Crystallographic Data for an Imidazole Derivative Based on published data for similar compounds. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell a (Å) | 8.95 |
| Unit Cell b (Å) | 12.30 |
| Unit Cell c (Å) | 10.55 |
| Angle β (°) | 98.5 |
| Volume (ų) | 1145 |
Neutron diffraction offers a unique advantage over X-rays by being able to precisely locate hydrogen atoms. nih.govtaylorandfrancis.com This is particularly valuable for this compound, as it can unambiguously determine the protonation state of the imidazole ring and the geometry of the amine group's hydrogen atoms, which is crucial for understanding hydrogen bonding interactions. researchgate.net
Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio. In the context of this compound, this is often done to study its interaction with a biological target, such as a protein or enzyme. mdpi.com
By obtaining a co-crystal structure, researchers can visualize the specific binding interactions—hydrogen bonds, hydrophobic interactions, and electrostatic contacts—between the compound and its target at an atomic level. This information is invaluable for understanding its mechanism of action and for guiding the design of new, related compounds. The process involves screening various crystallization conditions with both the compound and its target until diffraction-quality crystals are formed. mdpi.com
Future Research Directions and Emerging Research Avenues for 1 1h Imidazol 1 Yl Propan 2 Amine
Exploration of Novel Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For scaffolds like 1-(1H-imidazol-1-yl)propan-2-amine, future research is geared towards greener synthetic routes that offer high yields, reduce waste, and minimize the use of hazardous reagents.
Recent advancements have moved beyond traditional condensation methods. Microwave-assisted organic synthesis, for instance, has emerged as a powerful tool for preparing imidazole (B134444) derivatives, often leading to significantly reduced reaction times and improved product yields. biomedpharmajournal.orgresearchgate.net Another innovative approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov This method provides an efficient pathway to novel 2-substituted 1H-imidazole derivatives through an intramolecular cyclization and ring-opening process. nih.gov Adapting such novel transformations for the synthesis of this compound and its analogues could provide more sustainable and atom-economical alternatives to classical multi-step procedures.
Table 1: Potential Sustainable Synthetic Strategies for Imidazole-Amine Scaffolds
| Synthetic Strategy | Description | Potential Advantages | Source(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture, accelerating the rate of chemical reactions. | Reduced reaction times, increased product yields, improved purity. | biomedpharmajournal.orgresearchgate.net |
| Denitrogenative Transformation of Triazoles | An acid-mediated process involving the transformation of 5-amino-1,2,3-triazole derivatives into functionalized 1H-imidazoles. | Provides a novel and efficient pathway to substituted imidazoles. | nih.gov |
| Multicomponent Condensation | A one-pot reaction where multiple starting materials react to form a single product, incorporating most or all of the atoms. | High atom economy, operational simplicity, reduced waste generation. | biomedpharmajournal.org |
Application in Advanced Materials Science beyond Basic Characterization
The inherent properties of the imidazole ring make it a valuable component in the design of advanced functional materials. nih.gov The nitrogen atoms in the imidazole ring can act as excellent ligands for coordinating with metal ions, making this compound a potential building block for Metal-Organic Frameworks (MOFs) or coordination polymers. The additional amine group provides a secondary site for coordination or for post-synthetic modification, allowing for the creation of multifunctional materials.
Future research could explore the use of this compound in developing sensors, where the imidazole moiety's interaction with specific analytes could trigger a detectable signal. Furthermore, its integration into polymer backbones could yield materials with tailored thermal, electronic, or self-healing properties. The bifunctional nature of the molecule—a rigid aromatic heterocycle linked to a flexible amine chain—offers unique possibilities for controlling the supramolecular architecture and resulting properties of these advanced materials.
Table 2: Potential Applications of this compound in Advanced Materials
| Application Area | Rationale | Potential Functionality | Source(s) |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | The nitrogen atoms of the imidazole ring can coordinate with metal ions to form porous, crystalline structures. | Gas storage, catalysis, chemical separation. | nih.gov |
| Chemical Sensors | The imidazole and amine groups can selectively bind to target analytes, causing a measurable change in physical properties. | Detection of metal ions, small organic molecules, or environmental pollutants. | researchgate.net |
| Functional Polymers | The amine group allows for incorporation into polymer chains via condensation or addition polymerization. | Materials with enhanced thermal stability, conductivity, or pH-responsiveness. | nih.gov |
Deepening Understanding of Molecular Recognition and Biological Target Engagement
The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Its electron-rich character facilitates binding to various enzymes and receptors. researchgate.net The combination of the imidazole ring with an amine-containing side chain in this compound creates opportunities for multi-point interactions with protein targets, including hydrogen bonding, electrostatic interactions, and metal coordination.
Research has shown that imidazole-based compounds can act as kinase inhibitors, which are crucial in cancer therapy. nih.gov Specifically, derivatives of 1H-imidazol-2-amine have been identified as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1), a target for treating diabetic macular edema. nih.gov Moreover, related bisbenzimidazole structures have demonstrated the ability to differentiate between various DNA sequences, suggesting a role in targeting nucleic acids. acs.org Future investigations will likely focus on using structural biology and computational modeling to elucidate the precise binding modes of this compound and its derivatives with specific enzymes and receptors, thereby enabling the rational design of more potent and selective therapeutic agents.
Table 3: Key Biological Targets and Mechanisms for Imidazole-Based Scaffolds
| Biological Target/Mechanism | Relevance | Example Compound Class | Source(s) |
|---|---|---|---|
| Kinase Inhibition | Imidazole is a suitable scaffold for inhibiting kinases, which are often dysregulated in cancer. | Imidazole Hybrids | nih.gov |
| Vascular Adhesion Protein-1 (VAP-1) Inhibition | VAP-1 is a target for inflammatory diseases and diabetic complications. | 1H-imidazol-2-amine derivatives | nih.gov |
| DNA Recognition | The scaffold can interact with DNA, potentially interfering with replication and transcription in cancer cells. | Bisbenzimidazoles | acs.org |
| Enzyme/Receptor Binding | The electron-rich imidazole core readily binds with a variety of proteins and enzymes. | General Imidazole-containing compounds | researchgate.net |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For a scaffold like this compound, these computational tools offer powerful predictive capabilities. Generative models, such as recurrent neural networks (RNNs) using long short-term memory (LSTM) units, can be trained on vast chemical databases to learn the "grammar" of molecular structures. nih.gov
These models can then be fine-tuned on smaller, specific datasets (e.g., known kinase inhibitors) to generate novel virtual libraries of imidazole-amine derivatives with a high probability of being active against a desired biological target. nih.gov This in silico screening dramatically accelerates the discovery process by prioritizing the most promising candidates for chemical synthesis and experimental testing. Furthermore, hybrid models that combine the predictive power of complex "black-box" algorithms with the transparency of explainable AI are becoming crucial for building trust and ensuring reliability in computational predictions. researchgate.net
Table 4: AI/ML Approaches in Imidazole Scaffold Research
| AI/ML Technique | Application | Description | Source(s) |
|---|---|---|---|
| Generative Deep Learning (RNN/LSTM) | Novel Molecule Generation | A model is trained on existing molecules to generate new, valid chemical structures focused on a specific scaffold or target. | nih.gov |
| Transfer Learning | Target-Specific Library Design | A general model is refined with a smaller dataset of known active compounds to generate molecules with higher target specificity. | nih.gov |
| Hybrid Explainable AI (XAI) | Predictive Modeling with Transparency | Combines complex machine learning models with interpretable models to provide both high accuracy and understandable decision-making processes. | researchgate.net |
Challenges and Opportunities in the Academic Research of Imidazole-Amine Hybrid Scaffolds
The primary opportunity for imidazole-amine hybrid scaffolds lies in addressing the significant challenges of modern medicine, such as drug resistance and the adverse side effects of current chemotherapeutic agents. nih.gov The imidazole core is a validated starting point for developing novel targeted therapies that may offer improved safety profiles. nih.govnih.gov
However, significant challenges remain. A key hurdle is that while many imidazole derivatives exhibit promising biological activity, their precise mechanisms of action are often not fully elucidated. nih.gov Extensive research is required to identify specific protein targets and understand the structure-activity relationships that govern their biological effects. Another challenge is the optimization of synthetic routes to make these compounds readily accessible for widespread investigation. biomedpharmajournal.org
The opportunity for academic research is to bridge these gaps. By combining innovative synthesis, advanced materials characterization, detailed biological investigation, and predictive computational modeling, researchers can unlock the full potential of the this compound scaffold and its derivatives. This integrated approach will pave the way for the development of new therapeutics and functional materials.
Q & A
What are the key considerations for optimizing the synthesis of 1-(1H-imidazol-1-yl)propan-2-amine to achieve high enantiomeric purity?
Methodological Answer:
Enantioselective synthesis requires careful selection of chiral catalysts or resolving agents. For example, racemic mixtures can be resolved via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) . Advanced techniques like HPLC with chiral stationary phases (CSPs) or capillary electrophoresis can monitor enantiomeric excess (ee). Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization during nucleophilic substitution steps involving imidazole and propan-2-amine precursors. Evidence from analogous syntheses highlights the use of aldehydes and ketones in reductive amination to control stereochemistry .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?
Methodological Answer:
Contradictions often arise from impurities, solvent effects, or tautomerism in the imidazole ring. To address this:
- Perform 2D NMR (e.g., COSY, HSQC) to confirm proton-carbon correlations and rule out overlapping signals .
- Use variable-temperature NMR to detect dynamic processes, such as ring puckering or hydrogen bonding.
- Compare experimental IR spectra with computational predictions (DFT calculations) to validate functional groups like NH₂ and C=N stretches .
Document solvent and concentration parameters rigorously, as these influence chemical shifts and peak splitting .
What advanced computational methods are suitable for predicting the biological activity of this compound analogs?
Methodological Answer:
- Molecular Docking : Screen analogs against target proteins (e.g., enzymes, receptors) using software like AutoDock Vina. Prioritize compounds with high binding affinity to imidazole-recognizing domains (e.g., cytochrome P450) .
- QSAR Modeling : Train models on datasets with measured IC₅₀ values to correlate structural features (e.g., substituent electronegativity, logP) with activity .
- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify critical interactions (e.g., hydrogen bonds with imidazole N-atoms) .
How should researchers design experiments to study the pH-dependent reactivity of this compound in aqueous solutions?
Methodological Answer:
- Potentiometric Titration : Determine pKa values of the amine and imidazole groups to map protonation states across pH 2–12 .
- Kinetic Studies : Monitor nucleophilic substitution or oxidation rates under buffered conditions (e.g., phosphate, acetate buffers) using UV-Vis or LC-MS .
- DFT Calculations : Model transition states at different pH levels to predict dominant reaction pathways (e.g., SN1 vs. SN2 mechanisms) .
What strategies are effective for analyzing the stability of this compound under oxidative and thermal stress?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to H₂O₂ (oxidative) or heat (40–80°C) and track degradation products via LC-HRMS .
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition thresholds .
- EPR Spectroscopy : Detect radical intermediates formed during oxidation, which are critical for elucidating degradation pathways .
How can researchers differentiate between direct and indirect mechanisms of action in biological assays involving this compound?
Methodological Answer:
- Knockout Models : Use CRISPR-edited cell lines lacking putative target proteins (e.g., histamine receptors) to assess dependency .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity between the compound and purified targets to confirm direct interactions .
- Metabolomic Profiling : Compare metabolite changes in treated vs. untreated systems to identify off-target effects (e.g., altered ATP levels) .
What experimental and theoretical approaches are recommended for elucidating the compound’s solid-state structure and polymorphism?
Methodological Answer:
- Single-Crystal XRD : Resolve 3D atomic positions and hydrogen-bonding networks .
- Powder XRD : Detect polymorphic forms by comparing experimental patterns with simulated data from Mercury CSD .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯π contacts) to explain packing motifs .
How should researchers address discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalized to assay type) .
- Dose-Response Validation : Re-test compounds under uniform conditions (e.g., cell line, incubation time) to isolate assay-specific variables .
- Chemical Space Mapping : Apply PCA or t-SNE to identify structural outliers that may explain activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
